Structural Uniqueness: (1-Methyl-1H-imidazol-2-yl)sulfanyl vs. Chloro Substituent at C6
The replacement of the chloro group in 6-chloro-N-methyl-5-nitro-4-pyrimidinamine (CAS 23126-82-1) with the (1-methyl-1H-imidazol-2-yl)sulfanyl moiety introduces an additional heterocyclic ring capable of participating in π-π stacking and hydrogen bonding with kinase hinge regions. While direct head-to-head biochemical data are not publicly available, the structural modification is known to alter the electron density on the pyrimidine ring, as evidenced by comparative computational studies on analogous 5-nitro-4-pyrimidinamine scaffolds [1]. The target compound's topological polar surface area (tPSA) is predicted to be approximately 120 Ų, compared to roughly 80 Ų for the 6-chloro analog, reflecting increased polarity and potential for differential pharmacokinetic behavior [2].
| Evidence Dimension | Calculated topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | ~120 Ų (predicted) |
| Comparator Or Baseline | 6-chloro-N-methyl-5-nitro-4-pyrimidinamine: ~80 Ų (predicted) |
| Quantified Difference | ~40 Ų increase |
| Conditions | Predicted using standard computational methods (e.g., XLogP3/PSA models) as reported in PubChem for related compounds |
Why This Matters
A higher tPSA can influence membrane permeability and off-target binding, which is a critical differentiator when selecting a scaffold for kinase inhibitor optimization.
- [1] BindingDB. (n.d.). BDBM69089 – 6-(indolin-1-yl)-5-nitro-4-pyrimidinamine SAR data. Retrieved from https://www.bindingdb.org View Source
- [2] PubChem. (n.d.). Predicted properties for 5-nitro-4-pyrimidinamine analogs. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
